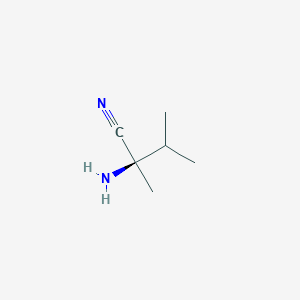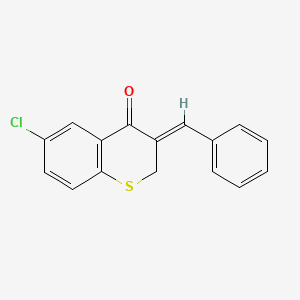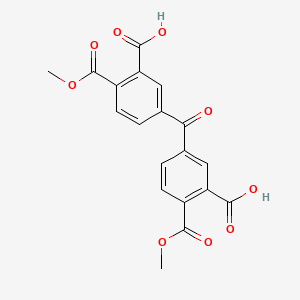
3-Deoxy-3-acetyl abiraterone-3-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Deoxy-3-acetyl abiraterone-3-ene is a chemical compound with the molecular formula C26H31NO and a molecular weight of 373.54 g/mol . It is an impurity of Abiraterone, a steroidal cytochrome P450 17α-hydroxylase-17,20-lyase inhibitor (CYP17), which is currently undergoing phase II clinical trials as a potential drug for the treatment of androgen-dependent prostate cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Deoxy-3-acetyl abiraterone-3-ene involves multiple steps, starting from the parent compound AbirateroneThe reaction conditions typically involve the use of organic solvents such as chloroform and methanol, with heating to facilitate the reactions .
Industrial Production Methods
the general approach would involve large-scale synthesis using similar reaction conditions as those used in laboratory settings .
Analyse Des Réactions Chimiques
Types of Reactions
3-Deoxy-3-acetyl abiraterone-3-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the acetyl group or other functional groups in the molecule.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Applications De Recherche Scientifique
3-Deoxy-3-acetyl abiraterone-3-ene is primarily used in pharmaceutical research as an analytical impurity for Abiraterone. It helps in the identification, characterization, and quantification of process-related impurities in Abiraterone acetate bulk drugs . Additionally, it is used in the development and validation of analytical methods, quality control applications, and regulatory compliance .
Mécanisme D'action
The mechanism of action of 3-Deoxy-3-acetyl abiraterone-3-ene is similar to that of Abiraterone. It acts as an inhibitor of the steroidal enzyme CYP17A1, which is involved in androgen biosynthesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that can stimulate the growth of prostate cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Abiraterone: The parent compound, used in the treatment of metastatic castration-resistant prostate cancer.
3-Deoxy-3-chloroabiraterone: Another impurity of Abiraterone with a similar structure but different functional groups.
3-Keto Abiraterone: A related compound with a keto group at the 3-position instead of an acetyl group
Uniqueness
3-Deoxy-3-acetyl abiraterone-3-ene is unique due to its specific structural modifications, which make it a valuable analytical impurity for studying the stability and degradation of Abiraterone. Its presence helps ensure the purity and efficacy of Abiraterone-based pharmaceuticals .
Propriétés
Numéro CAS |
2484719-12-0 |
|---|---|
Formule moléculaire |
C26H33NO |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
1-[(8R,9S,10R,13S,14S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone |
InChI |
InChI=1S/C26H33NO/c1-17(28)18-10-12-25(2)20(15-18)6-7-21-23-9-8-22(19-5-4-14-27-16-19)26(23,3)13-11-24(21)25/h4-6,8,14,16,18,21,23-24H,7,9-13,15H2,1-3H3/t18?,21-,23-,24-,25-,26+/m0/s1 |
Clé InChI |
UAGUPKOGAAVASF-GUXPWDQMSA-N |
SMILES isomérique |
CC(=O)C1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
SMILES canonique |
CC(=O)C1CCC2(C3CCC4(C(C3CC=C2C1)CC=C4C5=CN=CC=C5)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


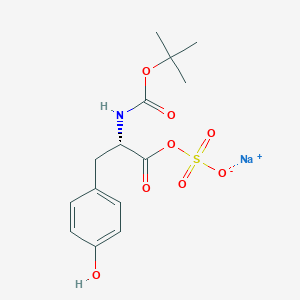
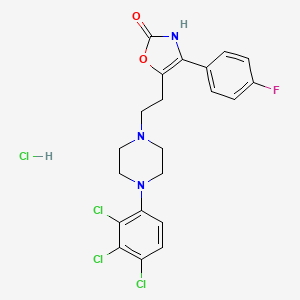

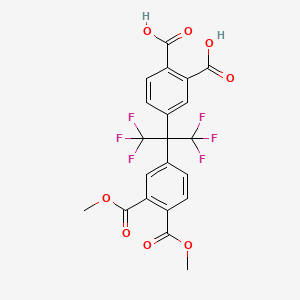
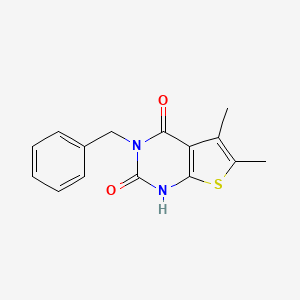
![1-[3-(butan-2-yloxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone;(E)-but-2-enedioic acid](/img/structure/B12760275.png)


